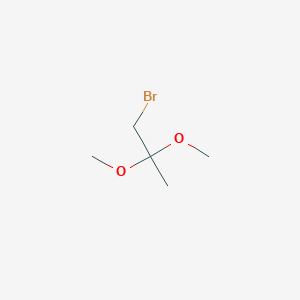
3-ethylbenzenesulfonic Acid
描述
Synthesis Analysis
The synthesis of sulfonic acid derivatives often involves direct sulfonation methods using sulfur trioxide or its derivatives. For example, dye intermediates like 3-N-ethyl-4-methylbenzenesulfonic acid have been synthesized using gaseous sulfur trioxide in a falling film sulfonation reactor, indicating a method that could be adapted for 3-ethylbenzenesulfonic acid synthesis (Shen Han-xi, 2011).
Molecular Structure Analysis
Crystallographic studies provide a window into the molecular structure of sulfonic acid derivatives. The crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate showcases detailed molecular configuration, including bond lengths and angles, that might be comparable to the structure of 3-ethylbenzenesulfonic acid (Jian-hong Wu et al., 2009).
Chemical Reactions and Properties
Sulfonic acid derivatives participate in various chemical reactions, serving as intermediates in synthetic chemistry. For instance, the preparation and reductive decomposition of iodoxybenzenesulfonic acid highlight the reactivity of sulfonic acids under different conditions, which may extend to 3-ethylbenzenesulfonic acid derivatives (Alexey Y. Koposov et al., 2006).
Physical Properties Analysis
The physical properties of sulfonic acids, including solubility, melting points, and crystalline structure, can be inferred from studies like those on 2-ethyl-6-methylanilinium 4-methylbenzenesulfonate, which examines the crystal packing and hydrogen bonding within the structure (Tian-Quan Wu et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-ethylbenzenesulfonic acid, such as acidity, reactivity towards electrophiles or nucleophiles, and behavior in organic synthesis, can be paralleled with research on compounds like 2-iodoxybenzenesulfonic acid, used as a catalyst for selective oxidation. This reflects on the versatility and reactivity of the sulfonic acid group in various chemical contexts (M. Uyanik et al., 2009).
科学研究应用
Doping in Organic Field-Effect Transistors : A study by Nam et al. (2012) explored doping poly(3-hexylthiophene) with 2-ethylbenzenesulfonic acid to improve the performance of organic field-effect transistors.
Oxidation of Hydrocarbons : Research by Labinger et al. (1993) investigated the selective oxidation of water-soluble organic compounds, including p-ethylbenzenesulfonic acid, by aqueous solutions of platinum salts.
Doping Agent in Polymer Films : A study by Hosono et al. (2003) looked at the structural and electrical properties of plasma polymerized and 4-ethylbenzenesulfonic acid-doped polypyrrole films.
Synthesis of Dye Intermediates : Shen Han-xi (2011) conducted a study on the synthesis of dye intermediate 3-N-ethyl-4-methylbenzenesulfonic acid using a gaseous sulfur trioxide sulfonation method. This study can be found in the publication "Textile Auxiliaries".
Thermoelectric Behavior in Composites : Research by Ju et al. (2015) explored the use of ferric para-ethylbenzenesulfonate in thermoelectric composites.
Quantum Chemical Calculations : Zelenkovskii et al. (2010) conducted quantum chemical calculations of vibrational spectra of para-ethylbenzenesulfonic acid, suggesting its usefulness as a model in calculations for polystyrene sulfonic resins.
Catalysis Studies : A study on efficient and stable solid acid catalysts, involving sulfonation of swelling mesoporous polydivinylbenzenes, was conducted by Liu et al. (2010).
Chemical and Electrochemical Investigations for Electrochromic Devices : Saharan et al. (2012) explored the polymerization of 3-aminobenzenesulfonic acid with aromatic amines for potential applications in electrochromic devices.
安全和危害
属性
IUPAC Name |
3-ethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVYJZNEWIGHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452095 | |
| Record name | 3-Ethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethylbenzenesulfonic Acid | |
CAS RN |
138-29-4 | |
| Record name | 3-Ethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylbenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















